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molecular formula C11H16O2S B1589135 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 259139-19-0

3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Cat. No. B1589135
M. Wt: 212.31 g/mol
InChI Key: HMKHKPKUPVRLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06734312B2

Procedure details

3,4-Dimethoxythiophene (5.0 g, 34.7 mmol), 2,2-diethyl-1,3-propanediol (36.4 mmol), toluenesulfonic acid (0.2 g), and dry toluene (200 mL) were placed in a 500 mL round bottom flask equipped with a soxhlet extractor that contained a molecular sieve (4A)-filled extraction thimble. The solution was refluxed for 12 h under argon atmosphere, then cooled to 25° C. The solvent was removed under reduced pressure, the mixture diluted with 250 mL diethyl ether, extracted with 5% ammonium hydroxide (200 mL), and the extracted with water (2×200 mL). The organic layer was dried over anhydrous magnesium sulphate and the ether distilled off under reduced pressure, leaving an oil. This oil was further purified using column chromatography (silica and hexanes/ethyl acetate, 90/10) to yield 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine as a colourless oil in 68% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
36.4 mmol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:7]([O:8][CH3:9])=[CH:6][S:5][CH:4]=1.[CH2:10]([C:12]([CH2:17][CH3:18])(CO)CO)[CH3:11].C1(C)C(S(O)(=O)=O)=CC=CC=1>C1(C)C=CC=CC=1>[CH2:10]([C:12]1([CH2:17][CH3:18])[CH2:1][O:2][C:3]2=[CH:4][S:5][CH:6]=[C:7]2[O:8][CH2:9]1)[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CSC=C1OC
Name
Quantity
36.4 mmol
Type
reactant
Smiles
C(C)C(CO)(CO)CC
Name
Quantity
0.2 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a soxhlet extractor that
ADDITION
Type
ADDITION
Details
)-filled
EXTRACTION
Type
EXTRACTION
Details
extraction thimble
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 12 h under argon atmosphere
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the mixture diluted with 250 mL diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% ammonium hydroxide (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the extracted with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the ether distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving an oil
CUSTOM
Type
CUSTOM
Details
This oil was further purified

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC=2C(OC1)=CSC2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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